diethyl 2-[(3-methoxyphenyl)methyl]propanedioate
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Overview
Description
diethyl 2-[(3-methoxyphenyl)methyl]propanedioate is an organic compound with a complex structure that includes a methoxyphenyl group and a propanedioic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(3-methoxyphenyl)methyl]propanedioate typically involves the esterification of propanedioic acid with 3-methoxybenzyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid, and the esterification process is carried out by heating the reactants under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid in a controlled environment allows for the large-scale production of the ester with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
diethyl 2-[(3-methoxyphenyl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxybenzyl derivatives.
Reduction: Formation of diethyl propanediol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
diethyl 2-[(3-methoxyphenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[(3-methoxyphenyl)methyl]propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Hydroxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester
- 2-[(3-Methylphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester
- 2-[(3-Chlorophenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester
Uniqueness
diethyl 2-[(3-methoxyphenyl)methyl]propanedioate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
diethyl 2-[(3-methoxyphenyl)methyl]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-7-6-8-12(9-11)18-3/h6-9,13H,4-5,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLFUDCYUMLFMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)OC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438667 |
Source
|
Record name | Diethyl [(3-methoxyphenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61227-48-3 |
Source
|
Record name | Diethyl [(3-methoxyphenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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